Methyl octadec-2-ynoate
Description
Methyl octadec-2-ynoate (CAS: 67587-22-8) is an aliphatic methyl ester characterized by an 18-carbon chain with a triple bond at the second position. Its molecular formula is C₁₉H₃₂O₂, and its molecular weight is 292.46 g/mol (calculated). The compound’s structure (Fig. 1) includes a terminal alkyne group, which confers unique reactivity compared to saturated or mono-unsaturated esters. It is primarily utilized in organic synthesis, particularly in click chemistry and polymer research, due to the triple bond’s ability to undergo cycloaddition reactions .
Properties
CAS No. |
67587-22-8 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadec-2-ynoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-16H2,1-2H3 |
InChI Key |
OAMBEYKOQJEPNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of Octadec-2-ynoic Acid
- Reaction: Octadec-2-ynoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Conditions: The reaction is carried out under reflux to ensure complete conversion.
- Mechanism: Acid catalysis protonates the carboxyl group, facilitating nucleophilic attack by methanol and subsequent elimination of water to form the methyl ester.
- Advantages: This method provides a straightforward route with relatively high yields and purity.
- Notes: Careful control of temperature and reaction time is necessary to prevent side reactions such as polymerization or over-esterification.
Transesterification from Natural Oils
- Starting Material: Triglycerides rich in octadec-2-ynoic acid or related acetylenic fatty acids.
- Catalysts: Base catalysts such as sodium methoxide or potassium hydroxide.
- Reaction: Methanol reacts with triglycerides to exchange the glycerol moiety for methyl groups, producing methyl esters.
- Conditions: Moderate temperatures (50–70°C), continuous stirring, and controlled methanol-to-oil ratios optimize yield.
- Industrial Relevance: This method is scalable and commonly used for producing fatty acid methyl esters in biodiesel and specialty chemical industries.
Additional Synthetic Routes and Functionalization
While direct esterification is the primary method, other synthetic approaches relevant to acetylenic methyl esters include:
- Alkyne Introduction via Alkylation: Formation of the triple bond by alkylation of appropriate precursors or via elimination reactions.
- Oxidative Functionalization: Using reagents such as selenium dioxide and tert-butyl hydroperoxide to introduce keto or hydroxyl groups at specific positions on related acetylenic esters, although such methods are more common for analogs like methyl octadec-10-en-14-ynoate.
- Hydrogenation and Epoxidation: Post-synthetic modifications to convert triple bonds selectively to double bonds or epoxides, useful for tuning compound properties.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Catalyst/Conditions | Yield/Notes | Application Scale |
|---|---|---|---|---|
| Acid-catalyzed Esterification | Octadec-2-ynoic acid + Methanol | Sulfuric acid or p-toluenesulfonic acid; reflux | High yield; requires control of reflux time | Laboratory/Small scale |
| Base-catalyzed Transesterification | Triglycerides + Methanol | Sodium methoxide; 50–70°C; stirring | High yield; scalable; industrially preferred | Industrial scale |
| Alkylation/Elimination for Alkyne Formation | Various alkyl precursors | Strong bases or alkyl halides | Used for specialized synthesis steps | Research scale |
| Oxidative Functionalization (Analogous) | Methyl octadec-9-ynoate (analog) | SeO₂/TBHP in aqueous dioxane, 60–80°C | Low to moderate yield; regioselective | Research scale |
Research Findings and Notes
- Methyl octadec-2-ynoate’s triple bond at the second carbon position imparts distinct reactivity compared to other fatty acid methyl esters with double bonds or triple bonds at different positions.
- The compound can participate in oxidation, reduction, and substitution reactions, useful in synthetic organic chemistry and lipid metabolism studies.
- Industrial transesterification methods optimize yield and purity through controlled temperature, catalyst concentration, and continuous stirring.
- Esterification reactions must avoid prolonged heating to prevent decomposition or side reactions.
- Although direct literature specific to this compound is limited, analogous acetylenic methyl esters provide insights into functionalization and preparation strategies.
Chemical Reactions Analysis
Oxidation Reactions
Methyl octadec-2-ynoate undergoes selective oxidation, influenced by the triple bond's position. Key studies include:
Selenium Dioxide/TBHP Oxidation
Reaction with selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP) in aqueous dioxane yields hydroxyl and keto derivatives. For analogous compounds like methyl octadec-9-ynoate, this system produces:
-
Mono-keto derivatives (e.g., 8-oxo- and 11-oxo-octadec-9-ynoate) .
-
Hydroxy-keto derivatives (e.g., 8-hydroxy-11-oxo and 11-hydroxy-8-oxo-octadec-9-ynoate) .
-
Dihydroxy derivatives (e.g., 8,11-dihydroxy-octadec-9-ynoate) .
While positional differences (C2 vs. C9) may alter regioselectivity, the reaction mechanism likely involves radical intermediates attacking the triple bond.
Partial Hydrogenation
Catalytic hydrogenation over Lindlar catalyst selectively reduces the triple bond to a cis-alkene. For example:
This reaction retains the ester functionality while introducing a double bond, useful for synthesizing α,β-unsaturated esters .
Cross-Metathesis (CM)
This compound participates in ruthenium-catalyzed CM with olefins. Key findings from analogous systems (e.g., methyl oleate):
These reactions proceed via ruthenium-carbene intermediates, enabling bond reorganization with minimal byproducts .
Epoxidation and Hydrolysis
Epoxidation of the triple bond (using H₂O₂ or peracids) forms oxirane derivatives, which undergo acid-catalyzed ring-opening to diols or ketones. For methyl vernolate (analogous epoxy ester), hydrolysis yields cyclopropane derivatives .
Mass Spectrometric Fragmentation
Electron-impact ionization generates characteristic ions, aiding structural elucidation:
| Key Ions (m/z) | Assignment |
|---|---|
| 294.5 | Molecular ion ([M]⁺) |
| 166 | [CH₃OOC(CH₂)₇C≡CH]⁺ |
| 122 | Loss of methanol from m/z 154 |
| 94 | Tropylium ion (C₇H₁₀⁺) |
Fragmentation patterns confirm the alkyne’s position and ester group stability .
Scientific Research Applications
Chemical Applications
Synthesis of Organic Molecules
Methyl octadec-2-ynoate serves as a crucial precursor in the synthesis of complex organic molecules. Its triple bond allows for diverse chemical reactions, including oxidation, reduction, and substitution. For instance, it can undergo oxidation with selenium dioxide to yield hydroxy and keto derivatives, or be reduced to form saturated esters through hydrogenation processes.
Reactivity and Derivatives
The compound's reactivity facilitates the formation of various derivatives that are valuable in organic synthesis. The ability to substitute the ester group with nucleophiles expands its utility in creating specialized compounds for research and industrial applications.
Medical Applications
Therapeutic Potential
this compound is under investigation for its therapeutic properties. Its unique structure may allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies. The compound's potential role in treating diseases through metabolic pathways is an area of ongoing research .
Drug Development
The compound's derivatives have been explored for their activity against specific targets within the body. For instance, some studies have evaluated its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism and elimination processes . Understanding these interactions could facilitate the development of new therapeutic agents.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties allow it to be used as a building block for various industrial applications, including surfactants and emulsifiers .
Cosmetic Formulations
The compound's properties make it suitable for use in cosmetic formulations. Its inclusion can enhance product stability and efficacy due to its ability to modify rheological properties and act as a film former or emulsifier . This application is particularly relevant in developing topical formulations that require specific sensory attributes.
Summary of Findings
The following table summarizes key applications of this compound across different fields:
| Field | Application | Details |
|---|---|---|
| Chemistry | Precursor for organic synthesis | Involved in oxidation, reduction, and substitution reactions |
| Biology | Potential biological activity | Interaction with enzymes; formation of bioactive metabolites |
| Medicine | Therapeutic potential | Investigated for drug development; interaction with metabolic pathways |
| Industry | Production of specialty chemicals | Used in surfactants and emulsifiers; applicable in cosmetic formulations |
Case Studies
- Synthesis Routes : Research detailing synthetic routes for producing this compound demonstrates its effectiveness as a precursor in generating complex organic molecules through various reaction conditions.
- Biological Interactions : Studies on related compounds indicate potential antimicrobial activity that could be extrapolated to this compound, warranting further investigation into its biological effects .
- Industrial Applications : Case studies highlight successful applications in cosmetic formulations where this compound enhances product performance through improved stability and sensory characteristics .
Mechanism of Action
The mechanism of action of methyl octadec-2-ynoate involves its interaction with various molecular targets and pathways. The compound’s acetylenic bond allows it to participate in unique chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Differences
Methyl octadec-2-ynoate is compared below with esters of varying chain lengths, saturation, and functional groups.
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|
| This compound | C₁₉H₃₂O₂ | 292.46 | Alkyne (C≡C) at position 2 |
| Ethyl oleate | C₂₀H₃₈O₂ | 310.52 | Double bond (C=C) at position 9 (cis) |
| Methyl salicylate | C₈H₈O₃ | 152.15 | Aromatic ring, hydroxyl group |
| Methyl octacosanoate | C₂₉H₅₈O₂ | 438.77 | Fully saturated C28 chain |
| Methyl octanoate | C₉H₁₈O₂ | 158.24 | Short-chain (C8), saturated |
Key Observations :
- Chain Length: this compound (C18) has a longer chain than methyl octanoate (C8) but is shorter than methyl octacosanoate (C28). Longer chains increase hydrophobicity and melting points .
- Unsaturation: The alkyne group in this compound reduces hydrogen count compared to ethyl oleate (C=C) and saturated esters, impacting boiling points and chemical reactivity .
- Functionality: Unlike methyl salicylate (aromatic), this compound is purely aliphatic, making it less polar and more suited for non-polar solvents .
Physical and Chemical Properties
Table 2: Physicochemical Properties
| Property | This compound | Ethyl oleate | Methyl salicylate | Methyl octacosanoate |
|---|---|---|---|---|
| Boiling Point (°C) | ~300 (estimated) | 205–210 | 222 | >400 |
| Solubility | Insoluble in water | Low water solubility | Miscible in ethanol | Insoluble in water |
| Reactivity | High (alkyne) | Moderate (alkene) | Low (aromatic) | Very low (saturated) |
Analysis :
- Boiling Points: this compound’s boiling point is higher than ethyl oleate due to stronger intermolecular forces from the linear alkyne but lower than methyl octacosanoate due to shorter chain length .
- Reactivity: The triple bond in this compound enables participation in Huisgen cycloaddition (click chemistry), unlike ethyl oleate’s less reactive double bond or methyl salicylate’s aromatic system .
Analytical Behavior
highlights that esters with similar retention times (e.g., methyl octanoate, ethyl hexanoate) exhibit distinct migration times in chromatographic analyses due to differences in polarity and molecular weight. This compound’s alkyne group likely reduces its migration time compared to ethyl oleate in gas chromatography (GC) due to lower polarity . Additionally, its dimer formation in ionization regions (observed in similar esters) suggests utility in mass spectrometry for quantification .
Biological Activity
Methyl octadec-2-ynoate is an acetylenic fatty acid ester with a unique structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, antimicrobial properties, and other significant effects based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a long carbon chain with a triple bond at the second position. This structural configuration contributes to its distinct chemical properties and biological interactions. The compound is classified as a bioactive lipid, which allows it to participate in various cellular processes.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and enzymes. The compound can modulate signaling pathways that regulate cellular functions, potentially influencing processes such as inflammation and apoptosis. Its unique acetylenic structure enables it to form biologically active metabolites that may interact with various molecular targets, including receptors involved in cell signaling and metabolic pathways.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. For instance, research indicates that derivatives of alkynoic acids exhibit bactericidal activity against Mycobacterium smegmatis, with effectiveness peaking at carbon chain lengths around 18 . this compound's structural similarities to these compounds suggest it may possess comparable antimicrobial effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium smegmatis | Not specified |
| 2-Alkynoic acids | Mycobacterium smegmatis | Varies by chain length |
| Methyl octadecenoate | Staphylococcus aureus | MIC > 250 mg/mL |
Case Studies and Research Findings
- Antiviral Activity : A study highlighted that compounds similar to this compound showed significant antiviral activity. The presence of unsaturation in the carbon chain was linked to enhanced interaction with viral membranes, suggesting potential therapeutic applications against viral infections .
- Anti-inflammatory Effects : Research has indicated that fatty acids, including this compound, may exhibit anti-inflammatory properties. These effects are hypothesized to result from the modulation of inflammatory cytokines and pathways involved in chronic inflammation .
- Cell Signaling : Investigations into the role of this compound in cell signaling have shown its potential to influence pathways related to cell growth and apoptosis. This suggests its possible application in cancer research, where modulation of these pathways is crucial for therapeutic strategies .
Q & A
Q. How can machine learning enhance the synthesis or application of this compound?
- Methodological Answer : Train algorithms on existing reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives. For example, ML models have been used to optimize biodiesel catalysts by correlating S/N ratios with yield outcomes . Validate predictions with small-scale experiments before scaling up .
Data Management and Ethics
Q. What metadata standards are essential for sharing this compound research data?
- Methodological Answer : Follow domain-specific schemas (e.g., ISA-TAB for chemistry) to describe experimental variables, instrument parameters, and environmental conditions. Include CAS numbers, purity certificates, and safety data (e.g., toxicity profiles) . Use repositories like Figshare with DOI assignment for long-term accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
